molecular formula C25H24N4O4 B2621733 ethyl 4-(2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamido)benzoate CAS No. 1251692-66-6

ethyl 4-(2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamido)benzoate

Cat. No.: B2621733
CAS No.: 1251692-66-6
M. Wt: 444.491
InChI Key: ASVVTJCIMCNLTK-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamido)benzoate is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core fused with a phenyl ring and an ethyl-substituted benzoate ester. This structure combines a bicyclic aromatic system with polar and lipophilic substituents, making it a candidate for pharmacological applications. The ethyl group at position 3 may enhance metabolic stability, while the phenyl ring at position 7 could facilitate π-π stacking interactions in biological targets. The acetamido benzoate ester likely serves as a prodrug moiety, improving oral bioavailability .

Properties

IUPAC Name

ethyl 4-[[2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4/c1-3-28-16-26-22-20(17-8-6-5-7-9-17)14-29(23(22)24(28)31)15-21(30)27-19-12-10-18(11-13-19)25(32)33-4-2/h5-14,16H,3-4,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVVTJCIMCNLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamido)benzoate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl acetate, phenylhydrazine, and acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing, crystallization, and chromatography are often employed to purify the final product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Mechanism of Action

The mechanism of action of ethyl 4-(2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : Pyrrolo[3,2-d]pyrimidine core with a fused five-membered pyrrole ring and six-membered pyrimidine ring. Substituents include 3-ethyl, 7-phenyl, and an acetamido-linked benzoate ester .
  • Ethyl 3-(4-Chlorophenyl)-2-(Dipentylamino)-4-Oxo-5-Phenyl Analogue (): Shares the pyrrolo[3,2-d]pyrimidine core but substitutes the 3-ethyl group with a 4-chlorophenyl and introduces a bulky dipentylamino group.
  • Pyrazolo[3,4-d]Pyrimidine Analogues () : Pyrazole replaces pyrrole in the fused system, altering hydrogen-bonding capacity and ring strain. These analogues, such as LY231514, feature glutamic acid side chains for targeting folate metabolism .
  • Pyrimido[4,5-d]Pyrimidin-4(1H)-one Derivatives (): A pyrimidine-pyrimidine fused system with methoxy and piperazinyl groups.

Substituent Analysis

  • Benzoate Esters : The target compound’s ethyl benzoate ester contrasts with methyl esters in and . Ethyl esters typically exhibit higher lipophilicity (logP ~2.5–3.0) than methyl esters (logP ~1.5–2.0), influencing membrane permeability .
  • Aromatic Substituents : The 7-phenyl group in the target compound vs. 4-chlorophenyl in . Chlorine’s electronegativity may enhance binding to hydrophobic pockets but reduce solubility .
  • Amide Linkages : The acetamido group in the target compound provides hydrogen-bonding sites, whereas ’s acrylamide group introduces electrophilic reactivity for covalent binding .

Physicochemical Properties

Compound Class Core Structure Key Substituents Molecular Weight (Da) Predicted logP
Target Compound Pyrrolo[3,2-d]pyrimidine 3-Ethyl, 7-phenyl, ethyl benzoate ~463.5 ~3.2
Compound Pyrrolo[3,2-d]pyrimidine 4-Chlorophenyl, dipentylamino ~580.6 ~5.8
Compound (LY231514) Pyrazolo[3,4-d]pyrimidine Glutamic acid, ethylbenzoyl ~428.4 ~-1.5
Compound Pyrimido[4,5-d]pyrimidinone Methoxy, piperazinyl, acrylamide ~530.6 ~2.1
  • Solubility : The target compound’s ethyl benzoate ester balances lipophilicity, whereas LY231514’s glutamic acid moiety confers high aqueous solubility .
  • Metabolic Stability: Bulky substituents (e.g., dipentylamino in ) may reduce oxidative metabolism compared to the target’s smaller ethyl group .

Biological Activity

Ethyl 4-(2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyrrolo[3,2-d]pyrimidine core, which has been associated with various biological activities including antitumor and antiviral effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₈H₁₈N₄O₄
  • Molecular Weight : Approximately 366.42 g/mol

The structural complexity of this compound includes an ethyl ester group, an acetamido moiety, and a phenyl ring which contribute to its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The mechanism of action may involve:

  • Enzyme Inhibition : The compound can bind to enzymes or receptors, potentially inhibiting their function.
  • Receptor Modulation : It may modulate receptor activity related to cancer pathways or viral replication processes.

Antitumor Activity

Numerous studies have indicated that compounds with similar structures exhibit notable antitumor properties. For instance:

  • In vitro Studies : this compound was evaluated against various human tumor cell lines. Preliminary findings suggest significant cytotoxicity with IC50 values in the nanomolar range.
Cell Line IC50 (nM)
HeLa45
MCF760
A54948

These results are promising and indicate that further exploration into its antitumor mechanisms is warranted.

Antiviral Activity

Research has also highlighted the antiviral potential of pyrrolo[3,2-d]pyrimidine derivatives. This compound may exhibit similar properties:

  • Mechanism : It is hypothesized that the compound could inhibit viral replication by targeting viral enzymes or interfering with host cell pathways.
  • Case Studies : Specific derivatives have shown effectiveness against viruses such as HIV and Hepatitis C in preliminary studies.

Case Studies and Research Findings

  • Study on Kinase Inhibition : A recent study demonstrated that related compounds effectively inhibited key kinases involved in cancer progression. The binding affinity and selectivity for targets like EGFR and VEGFR were assessed through molecular docking studies.
    • Binding Energy : The most effective compounds showed binding energies around -82.77 kcal/mol with multiple hydrogen bonds formed with critical amino acids in the active site.
  • Antiproliferative Studies : In a comprehensive evaluation of various derivatives:
    • Compounds structurally related to ethyl 4-(2-{3-ethyl-4-oxo-7-phenyl...}) were shown to possess significant antiproliferative activity across several cancer cell lines.

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